Sodium 5-bromo-2-chlorobenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-chlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrClNaO2S. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-chlorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-chlorobenzene. One common method includes the reaction of 5-bromo-2-chlorobenzene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-bromo-2-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Sodium sulfinate can react with alkyl halides under basic conditions to form sulfonyl derivatives.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and sulfonyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 5-bromo-2-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential as a therapeutic agent for certain diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-chlorobenzene-1-sulfinate involves its interaction with specific molecular targets. It can act as a sulfonylating agent, modifying proteins and enzymes by attaching sulfonyl groups to them. This modification can alter the activity and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-bromo-2-chlorobenzene-1-sulfinate
- Sodium 5-bromo-3-chlorobenzene-1-sulfinate
- Sodium 5-bromo-2-fluorobenzene-1-sulfinate
Uniqueness
Sodium 5-bromo-2-chlorobenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H3BrClNaO2S |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
sodium;5-bromo-2-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
HDVSTKDJNQIPQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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